2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
2-(2,3-Dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a tetracyclic organic compound featuring a fused triazatetracyclo core substituted with a 2,3-dichlorophenyl group and a methyl group at position 5. Its molecular complexity arises from the integration of nitrogen heteroatoms, chlorine substituents, and ketone functionalities, which collectively influence its physicochemical and biological properties. Potential applications span medicinal chemistry, particularly as a kinase inhibitor or cytotoxic agent, given the CDK2 inhibitory activity observed in structurally related compounds .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c1-26-19-15(20(28)25-21(26)29)13(11-7-4-8-12(22)16(11)23)14-17(24-19)9-5-2-3-6-10(9)18(14)27/h2-8,13,24H,1H3,(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIOMYTTYQZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C(=CC=C5)Cl)Cl)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. One common approach starts with the preparation of the core tetracyclic structure, followed by the introduction of the 2,3-dichlorophenyl and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to the formation of new compounds with potentially useful properties.
Scientific Research Applications
2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to methyl or methoxy substituents (). This may improve binding to enzymes with electron-rich active sites, such as kinases .
- Molecular Weight and Solubility: The dichlorophenyl group increases molecular weight (~438.3 vs. Methoxy-substituted analogs () exhibit better solubility but lower metabolic stability .
Stability and Reactivity
- Thermal Stability : Dichlorophenyl groups may reduce thermal stability compared to methylated analogs, as C-Cl bonds are prone to homolytic cleavage at elevated temperatures.
- Oxidative Reactivity : The electron-deficient aromatic ring in the target compound could facilitate nucleophilic aromatic substitution reactions, unlike methoxy or methyl analogs ().
Biological Activity
The compound 2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on available research findings.
- Molecular Formula : C21H13Cl2N3O3
- Molecular Weight : 426.2 g/mol
- CAS Number : 309731-14-4
The compound features a tetracyclic structure with multiple functional groups that may contribute to its pharmacological properties. Its classification as an organic heterocyclic compound is significant for its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structural features have shown promise in anticancer activity. The tricyclic nature and the presence of nitrogen atoms may enhance the interaction with biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : Similar compounds have been studied for their ability to inhibit specific signaling pathways involved in tumor growth. For instance, they may act as inhibitors of kinases or other enzymes critical for cancer cell survival.
- Case Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy:
- Cognitive Enhancement : Some studies suggest that derivatives of this class may enhance cognitive functions by modulating neurotransmitter systems such as dopamine and glutamate (as seen in cognitive enhancers) .
- Research Findings : A literature review identified several nootropic agents that share structural similarities with this compound and have been shown to improve cognitive deficits associated with neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of structurally related compounds indicate potential efficacy against various pathogens:
- Spectrum of Activity : Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions such as temperature and solvent choice to optimize yield and purity.
- Analytical Techniques : Common methods for confirming the structure include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
